molecular formula C20H19ClN2O3S B11454854 4-(3-chlorophenyl)-12,12-dimethyl-6-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione

4-(3-chlorophenyl)-12,12-dimethyl-6-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione

Cat. No.: B11454854
M. Wt: 402.9 g/mol
InChI Key: ZUDXPACXSXOAGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-chlorophenyl)-12,12-dimethyl-6-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7)-diene-3,5-dione is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-12,12-dimethyl-6-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione typically involves a multi-step process. One efficient method is the transition metal-free one-pot cascade synthesis. This method utilizes biomass-derived levulinic acid as a starting material and involves tandem C–N and C–O bond formation reactions . The reaction conditions include the use of methyl chloroformate and variously substituted o-aminobenzyl alcohols with triethylamine as a base in toluene at room temperature .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of environmentally benign and efficient synthetic routes, such as the transition metal-free one-pot cascade synthesis, is preferred to ensure sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-12,12-dimethyl-6-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or thiols under mild conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-12,12-dimethyl-6-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target proteins, thereby modulating their activity. This interaction can lead to the inhibition of inflammatory pathways, making it a potential candidate for anti-inflammatory therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-chlorophenyl)-12,12-dimethyl-6-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione is unique due to its specific tricyclic structure and the presence of multiple functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H19ClN2O3S

Molecular Weight

402.9 g/mol

IUPAC Name

4-(3-chlorophenyl)-12,12-dimethyl-6-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione

InChI

InChI=1S/C20H19ClN2O3S/c1-4-8-22-18-16(14-10-20(2,3)26-11-15(14)27-18)17(24)23(19(22)25)13-7-5-6-12(21)9-13/h4-7,9H,1,8,10-11H2,2-3H3

InChI Key

ZUDXPACXSXOAGB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=O)N3CC=C)C4=CC(=CC=C4)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.